Cas no 166107-28-4 (ethyl 2-(chloromethyl)piperidine-1-carboxylate)
ethyl 2-(chloromethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 2-(chloromethyl)-, ethyl ester
- ethyl 2-(chloromethyl)piperidine-1-carboxylate
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- MDL: MFCD24463690
- Inchi: 1S/C9H16ClNO2/c1-2-13-9(12)11-6-4-3-5-8(11)7-10/h8H,2-7H2,1H3
- InChI Key: ZFAQCLIMBWDFDS-UHFFFAOYSA-N
- SMILES: N1(C(OCC)=O)CCCCC1CCl
ethyl 2-(chloromethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305662-1g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 1g |
$739.0 | 2023-09-05 | ||
| Enamine | EN300-305662-5g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 5g |
$1939.0 | 2023-09-05 | ||
| Enamine | EN300-305662-10g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 10g |
$2438.0 | 2023-09-05 | ||
| Enamine | EN300-305662-1.0g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 1.0g |
$739.0 | 2023-02-26 | ||
| Enamine | EN300-305662-2.5g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 2.5g |
$1531.0 | 2023-09-05 | ||
| Enamine | EN300-305662-5.0g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 5.0g |
$1939.0 | 2023-02-26 | ||
| Enamine | EN300-305662-10.0g |
ethyl 2-(chloromethyl)piperidine-1-carboxylate |
166107-28-4 | 10.0g |
$2438.0 | 2023-02-26 |
ethyl 2-(chloromethyl)piperidine-1-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on ethyl 2-(chloromethyl)piperidine-1-carboxylate
Ethyl 2-(Chloromethyl)piperidine-1-carboxylate (CAS No. 166107-28-4): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-(chloromethyl)piperidine-1-carboxylate (CAS No. 166107-28-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl ester group, and a chloromethyl substituent. These structural features contribute to its diverse chemical properties and potential applications in drug development.
The piperidine ring is a six-membered nitrogen-containing heterocycle that is commonly found in many biologically active compounds. It provides the molecule with a rigid structure and enhances its stability, making it suitable for various synthetic transformations. The ethyl ester group, on the other hand, imparts lipophilicity to the molecule, which can influence its bioavailability and pharmacokinetic properties. The chloromethyl substituent is particularly noteworthy as it can serve as a reactive site for further chemical modifications, such as nucleophilic substitution reactions.
Recent research has focused on the synthesis and biological evaluation of ethyl 2-(chloromethyl)piperidine-1-carboxylate. A study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that by functionalizing the chloromethyl group, they could generate a series of derivatives with enhanced antiviral activity against several RNA viruses, including influenza and coronaviruses.
In another study published in Organic & Biomolecular Chemistry in 2023, scientists explored the use of ethyl 2-(chloromethyl)piperidine-1-carboxylate in the development of selective serotonin reuptake inhibitors (SSRIs). The chloromethyl group was used to introduce various substituents that modulated the binding affinity and selectivity of the resulting compounds for serotonin transporters. The most promising derivatives exhibited potent SSRI activity with minimal side effects, suggesting their potential as novel antidepressants.
The synthetic accessibility of ethyl 2-(chloromethyl)piperidine-1-carboxylate has also been a subject of interest. A recent review article in Synthesis highlighted several efficient methods for its preparation, including transition-metal-catalyzed reactions and organocatalytic approaches. These methods have enabled researchers to produce this compound on a larger scale, facilitating its use in both academic and industrial settings.
From a safety perspective, ethyl 2-(chloromethyl)piperidine-1-carboxylate is generally considered to be stable under standard laboratory conditions. However, it is important to handle it with care due to its reactivity and potential for forming hazardous byproducts during certain chemical transformations. Proper safety protocols should be followed to ensure safe handling and storage.
In conclusion, ethyl 2-(chloromethyl)piperidine-1-carboxylate (CAS No. 166107-28-4) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel drugs with improved therapeutic profiles. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in the field.
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